molecular formula C24H48O2 B1584078 Hexadecyl 2-ethylhexanoate CAS No. 59130-69-7

Hexadecyl 2-ethylhexanoate

Cat. No. B1584078
CAS RN: 59130-69-7
M. Wt: 368.6 g/mol
InChI Key: XJNUECKWDBNFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl 2-ethylhexanoate, also known as cetyl 2-ethylhexanoate, is an ester of cetyl alcohol and 2-ethylhexanoic acid . It is present in cosmetic products as a skin conditioning agent and emollient . It is also referred to as seafowl feather oil, a high-efficiency waterproofing agent with excellent skin moisturizing properties .


Synthesis Analysis

Hexadecyl 2-ethylhexanoate can be synthesized by direct esterification of cetyl alcohol with 2-ethylhexanoic acid using an immobilized lipase (Novozym 435) as a catalyst in n-hexane . The optimal conditions for this reaction were found to be a reaction time of 2.65 days, a reaction temperature of 56.18 °C, a substrate molar ratio of 2.55:1, and an enzyme amount of 251.39% .


Molecular Structure Analysis

The molecular formula of Hexadecyl 2-ethylhexanoate is C24H48O2 . It has an average mass of 368.637 Da and a monoisotopic mass of 368.365417 Da .


Chemical Reactions Analysis

Under strong acid or strong alkali conditions, Hexadecyl 2-ethylhexanoate can easily hydrolyze . It is expected to be rapidly hydrolyzed to 2-ethylhexanoic acid and the corresponding alcohols .


Physical And Chemical Properties Analysis

Hexadecyl 2-ethylhexanoate is a liquid at room temperature . It is insoluble in water but soluble in hot ethanol . It has a density of 0.9±0.1 g/cm3, a boiling point of 407.2±13.0 °C at 760 mmHg, and a flash point of 203.7±9.7 °C .

Scientific Research Applications

Asymmetric Synthesis and Teratogenic Activity

Research has investigated the stereoselectivity of teratogenic activity of 2-ethylhexanoic acid (EHXA), a metabolite of the plasticizer di-(2-ethylhexyl)phthalate, which is structurally related to hexadecyl 2-ethylhexanoate. The study found that the (R)-EHXA enantiomer was highly teratogenic and embryotoxic in mice, indicating the importance of stereoselectivity in the teratological activity of environmental pollutants. This suggests the potential for improving the safety of man-made chemicals by using pure enantiomers instead of racemates (Hauck et al., 1990).

Esterification in Supercritical Carbon Dioxide

A study on the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide (SC-CO2) found that zirconium oxide catalyzed the synthesis of 2-ethylhexyl 2-ethylhexanoate with 100% selectivity and 40% conversion. This research highlights the potential of using supercritical conditions for efficient chemical synthesis, which might be applicable to hexadecyl 2-ethylhexanoate production (Ghaziaskar et al., 2006).

Sustainability Metrics in Chemical Production

Sustainability metrics were applied to the production of higher alcohols from ethanol, including 2-ethyl-1-hexanol, by the Guerbet reaction. The study evaluated the economic and environmental challenges of biobased routes compared to conventional fossil-based processes, providing insights into the sustainable production of chemicals like hexadecyl 2-ethylhexanoate (Patel et al., 2015).

Applications in Materials Science

Metal 2-ethylhexanoates are widely used as metal-organic precursors in materials science, catalysis, and painting industries for their properties as driers. This comprehensive review discusses the chemistry, applications, and future research areas of metal alkanoates, including 2-ethylhexanoates, which could extend to hexadecyl 2-ethylhexanoate's applications in these fields (Mishra et al., 2007).

Safety And Hazards

Hexadecyl 2-ethylhexanoate is stable under normal conditions, but it can easily hydrolyze under strong acid or strong alkali conditions . It is flammable and can cause irritation to the skin, eyes, and respiratory system . In case of accidental release, it is recommended to use personal protective equipment as required .

properties

IUPAC Name

hexadecyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUECKWDBNFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866741
Record name Hexanoic acid, 2-ethyl-, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyl 2-ethylhexanoate

CAS RN

59130-69-7, 90411-68-0
Record name Cetyl 2-ethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59130-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl 2-ethylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetyl ethylhexanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexanoic acid, 2-ethyl-, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexanoic acid, 2-ethyl-, C16-18-alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL ETHYLHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecyl 2-ethylhexanoate
Reactant of Route 2
Reactant of Route 2
Hexadecyl 2-ethylhexanoate
Reactant of Route 3
Reactant of Route 3
Hexadecyl 2-ethylhexanoate
Reactant of Route 4
Reactant of Route 4
Hexadecyl 2-ethylhexanoate
Reactant of Route 5
Reactant of Route 5
Hexadecyl 2-ethylhexanoate
Reactant of Route 6
Reactant of Route 6
Hexadecyl 2-ethylhexanoate

Citations

For This Compound
28
Citations
H Nakagawa, M Suzuki, K Hanabusa - Polymer journal, 2017 - nature.com
… The thermal stability and transparency of the gels were investigated by UV–vis spectroscopy using three-component mixed solvents of hexadecyl 2-ethylhexanoate, liquid paraffin, and …
Number of citations: 4 www.nature.com
H Nakagawa, M Fujiki, T Sato, M Suzuki… - Bulletin of the Chemical …, 2017 - journal.csj.jp
… The thermal stability and transparency of the gels were investigated by UV–vis spectroscopy using three-component mixed solvents of hexadecyl 2-ethylhexanoate, liquid paraffin, and …
Number of citations: 4 www.journal.csj.jp
N Haruka, F Mamoru, S Takaaki, S Masahiro… - Bulletin of the Chemical …, 2017 - cir.nii.ac.jp
… The thermal stability and transparency of the gels were investigated by UV–vis spectroscopy using three-component mixed solvents of hexadecyl 2-ethylhexanoate, liquid paraffin, and …
Number of citations: 0 cir.nii.ac.jp
S Suga, M Suzuki, K Hanabusa - Journal of Oleo Science, 2018 - jstage.jst.go.jp
… We present their gelation behavior toward three-component mixtures of solvents composed of hexadecyl 2-ethylhexanoate(HDEH), liquid paraffin, and decamethylcyclopentasiloxane(…
Number of citations: 9 www.jstage.jst.go.jp
H Tsutsumi, H Nakayama… - Journal of the American …, 1978 - Wiley Online Library
… Emulsifying effects of ESTO-C on olive oil and hexadecyl 2-ethylhexanoate, both of which have relatively high polarity, were superior to those of the others, Practically, 4 wt % of ESTO-C …
Number of citations: 18 aocs.onlinelibrary.wiley.com
SA Green, RJ Williams, D Stock - Pesticide science, 1998 - Wiley Online Library
… esters, hexadecyl 2-ethylhexanoate and octadecyl 2ethylhexanoate (Fig. 3). In ethological tests carried out in the laboratory with virgin male B. …
Number of citations: 9 onlinelibrary.wiley.com
E Asensio, S Nieves, C Nerín - Available at SSRN 4132306, 2022 - papers.ssrn.com
The concern of conventional plastics for food contact has opened the use of natural materials such as bamboo, palm leaf and wheat pulp, which can be used even at high temperature. …
Number of citations: 1 papers.ssrn.com
RR do Nascimento, IS de Lima… - Pesticide …, 1998 - Wiley Online Library
… esters, hexadecyl 2-ethylhexanoate and octadecyl 2ethylhexanoate (Fig. 3). In ethological tests carried out in the laboratory with virgin male B. …
Number of citations: 3 onlinelibrary.wiley.com
FW Koontz, JL Wellington, PJ Weldon - Advances in chemical signals in …, 1999 - Springer
The rufous elephant-shrew (Elephantulus rufescens), a monomorphic species found in the dry bushlands of East Africa, possesses a sternal gland that is used in scent marking. We …
Number of citations: 5 link.springer.com
Y Hasunuma, M Maeda, Y Mashiyama… - …, 2023 - Wiley Online Library
… A similar coating film was formed on hexadecyl 2-ethylhexanoate, an emollient agent for cosmetics, with a thixotropic additive loading of 0.3 wt%. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.